E3 Ligand-Linker Conjugate 10
Description
Overview of the Ubiquitin-Proteasome System (UPS) and Its Role in Protein Homeostasis
The ubiquitin-proteasome system (UPS) is a fundamental and highly regulated process within eukaryotic cells responsible for maintaining protein homeostasis, or proteostasis. frontiersin.orgmdpi.com This intricate system selectively identifies and degrades proteins that are misfolded, damaged, or no longer needed, thereby controlling their cellular levels and ensuring proper cellular function. nih.govfrontiersin.org The UPS is central to a vast array of cellular processes, including cell cycle progression, DNA repair, signal transduction, and immune responses. frontiersin.orgresearchgate.net
The process of tagging proteins for degradation by the UPS is known as ubiquitination. This involves a sequential enzymatic cascade initiated by a ubiquitin-activating enzyme (E1), followed by a ubiquitin-conjugating enzyme (E2), and culminating with a ubiquitin ligase (E3). harvard.edu The E3 ligase is the key component that confers substrate specificity, recognizing and binding to the target protein. frontiersin.orgfrontiersin.org Once a protein is tagged with a chain of ubiquitin molecules, it is recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. nih.govharvard.edu The dysregulation of the UPS has been implicated in numerous diseases, including cancer and neurodegenerative disorders, highlighting its critical role in cellular health. mdpi.comresearchgate.net
Evolution of Targeted Protein Degradation (TPD) as a Research Modality
The concept of targeted protein degradation has evolved significantly over the past two decades, moving from an academic curiosity to a burgeoning field in drug discovery. nih.govnih.gov Initially, the focus was on developing small molecules that could inhibit the function of a target protein. However, this approach has limitations, as many proteins lack suitable binding pockets for inhibitors, rendering them "undruggable." sygnaturediscovery.combmglabtech.com
TPD offers a paradigm shift by not just inhibiting a protein's function but by completely removing it from the cell. sygnaturediscovery.combmglabtech.com This is achieved by co-opting the UPS to recognize and degrade a specific protein of interest. The development of Proteolysis Targeting Chimeras (PROTACs) marked a major breakthrough in the field, demonstrating the feasibility of this approach. nih.gov As the understanding of the UPS and E3 ligase biology has grown, so too have the strategies for TPD, leading to the development of various degrader technologies with improved potency, selectivity, and drug-like properties. sygnaturediscovery.comstraitsresearch.com
Fundamental Role of Proteolysis Targeting Chimeras (PROTACs) in Induced Proximity Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that serve as the cornerstone of many TPD strategies. nih.govbohrium.com A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.orgnih.gov
The fundamental mechanism of action for a PROTAC is to induce the proximity of the target protein and the E3 ligase, two proteins that would not normally interact. nih.govportlandpress.com By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. frontiersin.orgportlandpress.com A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sustained and potent effect. sygnaturediscovery.com This "event-driven" pharmacology distinguishes PROTACs from traditional inhibitors and opens up new avenues for targeting previously intractable proteins. nih.gov
Definition and Significance of E3 Ligand-Linker Conjugates in PROTAC Design
An E3 ligand-linker conjugate is a synthetic chemical entity that comprises a ligand for an E3 ubiquitin ligase attached to a chemical linker. medchemexpress.com These conjugates are essential building blocks in the construction of PROTACs. enamine.net The E3 ligase ligand portion of the conjugate is responsible for hijacking a specific E3 ligase, while the linker provides the connection point for the ligand that will target the protein of interest. medchemexpress.com
The significance of E3 ligand-linker conjugates in PROTAC design cannot be overstated. The choice of the E3 ligase ligand can influence the cell-type-specific activity and potential resistance mechanisms of the resulting PROTAC. bmglabtech.comnih.gov The nature of the linker—its length, composition, and attachment point—is also critical and can profoundly impact the stability and efficacy of the ternary complex, and ultimately the degradation of the target protein. nih.gov The availability of a diverse toolkit of E3 ligand-linker conjugates allows for the rapid and systematic synthesis of PROTAC libraries to optimize degradation activity for a given target. enamine.net
Historical Context and Key E3 Ligase Discoveries Enabling Conjugate Development
The development of E3 ligand-linker conjugates is intrinsically linked to the discovery and characterization of E3 ubiquitin ligases. The human genome is predicted to encode over 600 E3 ligases, but only a handful have been successfully exploited for PROTAC development to date. frontiersin.org
A pivotal moment in the field was the discovery of small-molecule ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov The development of ligands for these E3s, such as thalidomide (B1683933) and its derivatives for CRBN and small molecules targeting the VHL-HIF-1α interaction, revolutionized PROTAC technology. nih.gov These discoveries provided the crucial "handles" needed to recruit these E3 ligases for targeted degradation.
Further research has led to the identification of ligands for other E3 ligases, including MDM2 and cIAP1, expanding the toolbox for PROTAC design. The ongoing effort to discover and validate new E3 ligase ligands is a key area of research, as it holds the promise of developing next-generation degraders with improved tissue specificity and the ability to overcome potential resistance mechanisms. nih.govacs.org The discovery of F-box proteins and the modular nature of Cullin-RING ligases (CRLs) have also provided a deeper understanding of the structural basis for E3 ligase function, informing the rational design of novel E3 ligase ligands and conjugates. harvard.eduportlandpress.com
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16,26H2,(H,27,31)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMHTPJBXBXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Architectural Design Principles of E3 Ligand Linker Conjugates for Protac Construction
Structural Components of E3 Ligand-Linker Conjugates
The E3 ligand-linker conjugate is comprised of two distinct yet interconnected modules: the E3 ubiquitin ligase ligand and the linker. The synergy between these two components is paramount for the successful design of a potent and selective PROTAC.
E3 Ubiquitin Ligase Ligand Components
The choice of the E3 ligase ligand is a foundational aspect of PROTAC design. While a vast number of E3 ligases exist, only a select few have been extensively utilized for targeted protein degradation due to the availability of well-characterized, high-affinity small molecule ligands. The most prominently used E3 ligases in PROTAC development include Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Cereblon is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. biorxiv.org Ligands for CRBN are primarily derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide. biorxiv.orgchemrxiv.org These molecules bind to CRBN and modulate its substrate specificity. chemrxiv.org In the context of PROTACs, these IMiD-based ligands effectively recruit the CRL4-CRBN complex to the target protein. A notable example of a CRBN-recruiting PROTAC is ARV-110, which incorporates a thalidomide derivative to target the androgen receptor for degradation in prostate cancer. rsc.org
| E3 Ligase | Ligand Class | Example Ligands |
| Cereblon (CRBN) | Immunomodulatory imide drugs (IMiDs) | Thalidomide, Pomalidomide, Lenalidomide |
The Von Hippel-Lindau tumor suppressor is the substrate recognition component of the CRL2-VHL E3 ligase complex. nih.gov Small molecule ligands for VHL have been developed based on the structure of the hypoxia-inducible factor 1α (HIF-1α) protein, a natural substrate of VHL. These ligands typically contain a hydroxyproline (B1673980) (Hyp) mimetic that is crucial for binding to VHL. nih.govE3 Ligand-Linker Conjugate 10 , also known as VH032-PEG2-C4-Cl, is a prime example of a conjugate that incorporates a VHL ligand. This conjugate utilizes an (S,R,S)-AHPC-based ligand to recruit the VHL E3 ligase. It has been demonstrated to be effective in inducing the degradation of target proteins in cellular assays.
| E3 Ligase | Ligand Class | Example Ligands |
| Von Hippel-Lindau (VHL) | HIF-1α mimetics | (S,R,S)-AHPC based ligands (e.g., in this compound) |
MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the tumor suppressor protein p53. Small molecule inhibitors of the MDM2-p53 interaction, such as the nutlin family of compounds, have been repurposed as MDM2-recruiting ligands for PROTACs. nih.govacs.org By incorporating a nutlin derivative, a PROTAC can recruit MDM2 to a target protein, leading to its degradation. nih.gov This approach offers a dual mechanism of action in cancer therapy: degradation of an oncogenic target protein and stabilization of p53. nih.gov
| E3 Ligase | Ligand Class | Example Ligands |
| MDM2 | Nutlin derivatives | Nutlin-3a, RG7388 |
The Inhibitor of Apoptosis Protein (IAP) family, including cIAP1 and XIAP, are RING-domain E3 ligases that regulate apoptosis and other cellular signaling pathways. researchgate.net Small molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed as IAP-recruiting ligands. nih.gov These ligands, such as bestatin (B1682670) derivatives and other SMAC mimetics, can be incorporated into PROTACs, which are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), to induce the degradation of target proteins. researchgate.netresearchgate.net
| E3 Ligase | Ligand Class | Example Ligands |
| IAP | SMAC mimetics | Bestatin derivatives, LCL161 derivatives |
To expand the scope of targeted protein degradation and overcome potential resistance mechanisms, researchers are actively exploring ligands for other E3 ligases.
KEAP1: Kelch-like ECH-associated protein 1 (KEAP1) is a substrate adapter for the CUL3-based E3 ligase complex. medchemexpress.com Ligands for KEAP1 have been developed from inhibitors of the KEAP1-Nrf2 interaction, including peptide-based and small molecule inhibitors. medchemexpress.com
GID4: The E3 ligase GID4 (glucose-induced degradation deficient complex 4) has recently been leveraged for targeted protein degradation using noncovalent small molecules. creative-biolabs.comnih.gov For instance, the GID4 binder, GID4 Ligand 1 (compound 88), has been developed for the synthesis of PROTACs.
TRIM24: Tripartite motif-containing protein 24 (TRIM24) is an E3 ligase that has been implicated in various cancers. Ligands targeting the bromodomain of TRIM24 have been developed and utilized in PROTACs to induce its degradation.
RNF4: Ring finger protein 4 (RNF4) is a SUMO-targeted E3 ubiquitin ligase. Covalent ligand screening has identified small molecules that react with cysteines in the RING domain of RNF4, enabling the development of RNF4-recruiting PROTACs. nih.govacs.org
DCAF Family: The DDB1 and CUL4-associated factor (DCAF) family of proteins serve as substrate receptors for the CUL4-DDB1 E3 ligase complex. Ligands for various DCAF members, such as DCAF11 and DCAF16, are being explored to expand the repertoire of E3 ligases for PROTAC development. chemrxiv.orgrsc.org
| E3 Ligase | Ligand Class | Example Ligands |
| KEAP1 | KEAP1-Nrf2 interaction inhibitors | Peptide-based inhibitors, small molecules |
| GID4 | Noncovalent small molecules | GID4 Ligand 1 (compound 88) |
| TRIM24 | Bromodomain ligands | IACS-9571 |
| RNF4 | Covalent cysteine-reactive molecules | CCW 16 |
| DCAF Family | Varies by member | Sulfonamides (for some DCAFs) |
Linker Design Modalities
The linker's composition, length, rigidity, and hydrophilicity are all critical parameters that must be optimized to achieve potent and selective protein degradation. nih.gov A variety of linker types have been developed, each with distinct properties that can be tailored to the specific target and E3 ligase pair. nih.gov
Aliphatic Linkers
Aliphatic linkers, consisting of saturated or unsaturated alkyl chains, are among the most common and synthetically accessible linkers used in early-stage PROTAC development. precisepeg.comchempep.comnih.gov These linkers offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex. chempep.com They are a subclass of hydrophobic PROTAC linkers that connect functional motifs within the molecule. broadpharm.com However, their high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. chempep.com Furthermore, long alkyl chains can increase lipophilicity, which may negatively impact solubility and cell permeability. chempep.com
Polyethylene (B3416737) Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are widely used to improve the solubility and physicochemical properties of PROTACs. chempep.combiochempeg.com The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance aqueous solubility and cell permeability. precisepeg.combiochempeg.com PEG linkers are biocompatible and their length can be easily and systematically varied to optimize the distance between the two ligands for efficient ternary complex formation. biochempeg.comnih.gov While beneficial for solubility, PEG linkers can sometimes lead to reduced metabolic stability in vivo compared to their aliphatic counterparts. precisepeg.com
Mixed Aliphatic/Ether Linkers
To balance the properties of aliphatic and PEG linkers, researchers often employ mixed aliphatic/ether linkers. These hybrid linkers incorporate both hydrocarbon chains and ethylene glycol units. nih.gov This strategy allows for fine-tuning of the linker's hydrophilicity, flexibility, and length. For instance, this compound, also known as VH032-PEG2-C4-Cl, incorporates an alkyl/ether-based linker. glpbio.com This conjugate contains the (S,R,S)-AHPC based VHL ligand and has been shown to be capable of inducing the degradation of GFP-HaloTag7 in cellular assays. glpbio.com
Rigid Linker Scaffolds
In contrast to flexible linkers, rigid linker scaffolds are designed to restrict the conformational freedom of the PROTAC molecule. precisepeg.com These linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding. chempep.com Rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes. chempep.com Common rigid scaffolds include:
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity. precisepeg.comchempep.com
Cycloalkanes: Piperazine and piperidine (B6355638) rings are frequently incorporated to add rigidity and can also improve solubility and metabolic stability. precisepeg.comnih.govresearchgate.net
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction. chempep.com
The use of rigid structures has been shown to significantly increase the metabolic stability and therapeutic potency of PROTACs, as exemplified in the development of ARV-110. nih.gov
Clickable Linker Incorporations
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient synthesis of PROTACs. nih.gov This reaction forms a stable triazole ring, which can serve as a rigid component of the linker. precisepeg.comnih.gov The use of clickable linkers allows for a modular and convergent approach to PROTAC assembly, facilitating the creation of libraries with variations in linker length, composition, and attachment points. nih.gov This strategy is invaluable for optimizing the properties of a PROTAC for a specific target.
Strategic Exit Vector Selection on E3 Ligase Ligands
Table 1: Comparison of PROTAC Linker Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|
| Aliphatic | Flexible hydrocarbon chains | Synthetically accessible, high flexibility | Can increase lipophilicity, potential for high entropic penalty upon binding |
| Polyethylene Glycol (PEG) | Hydrophilic repeating ethylene glycol units | Improves solubility, biocompatible, easily tunable length | May have reduced metabolic stability |
| Mixed Aliphatic/Ether | Combination of hydrocarbon and ether units | Allows for fine-tuning of hydrophilicity and flexibility | Synthesis can be more complex than simple aliphatic or PEG linkers |
| Rigid Scaffolds | Aromatic rings, cycloalkanes, alkynes | Pre-organizes conformation, can improve selectivity and metabolic stability | Can be synthetically challenging, may overly constrain the molecule |
| Clickable (Triazole) | Formed via azide-alkyne cycloaddition | Efficient synthesis, metabolically stable, provides rigidity | Introduces a specific chemical moiety that may influence properties |
Synthetic Methodologies for E3 Ligand Linker Conjugate Assembly
Modular Synthesis Approaches for E3 Ligand-Linker Conjugates
The assembly of E3 ligand-linker conjugates like "E3 Ligand-Linker Conjugate 10" typically employs a modular synthesis strategy. This approach offers significant flexibility, allowing for the systematic variation of the E3 ligase ligand, the linker, and the reactive handle to optimize the properties of the final PROTAC. The synthesis is generally convergent, involving the separate preparation of the E3 ligase ligand and the linker, followed by their conjugation.
There are three common modular strategies for the synthesis of PROTACs, which directly influence the synthesis of the E3 ligand-linker conjugate intermediate:
Method A: The linker is first attached to the E3 ligase ligand, and the resulting conjugate is then connected to the ligand for the protein of interest (POI).
Method B: The linker is first attached to the POI ligand, and the resulting conjugate is then connected to the E3 ligase ligand.
Method C: The E3 ligase ligand and the POI ligand are functionalized with smaller, complementary reactive fragments of the linker, which are then joined in a final step.
The synthesis of "this compound" is an example of the initial steps of Method A, where the E3 ligase ligand (a thalidomide (B1683933) derivative) is pre-conjugated with a linker that terminates in a reactive functional group (in this case, a primary amine). This modularity allows for the creation of libraries of PROTACs by coupling this pre-formed conjugate with various activated POI ligands. musechem.com
Coupling Chemistry Techniques
Several robust and efficient coupling chemistries are employed for the assembly of E3 ligand-linker conjugates. The choice of reaction depends on the functional groups present on the E3 ligase ligand and the linker, as well as the desired stability of the resulting bond.
Amide bond formation is one of the most prevalent methods for connecting E3 ligase ligands and linkers due to the stability of the resulting amide bond and the wide availability of starting materials with carboxylic acid and amine functionalities. chemrxiv.org Standard peptide coupling reagents are frequently used to facilitate this reaction.
| Coupling Reagent | Additive | Base | Common Solvent |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA (N,N-Diisopropylethylamine) | DMF (N,N-Dimethylformamide) |
| EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole) or OxymaPure | NMM (N-Methylmorpholine) | DMF, NMP, DCM |
| DCC (Dicyclohexylcarbodiimide) | - | DIPEA | DMF, DCM |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Et3N (Triethylamine) | DMF |
These reactions are typically carried out in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dichloromethane (B109758) (DCM). rsc.org The synthesis of "this compound" involves the formation of an amide bond between a carboxylic acid-functionalized linker and an amine-containing E3 ligase ligand, or vice versa.
Click chemistry provides a powerful and highly efficient method for the synthesis of E3 ligand-linker conjugates, characterized by high yields, mild reaction conditions, and excellent functional group tolerance. medchemexpress.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. medchemexpress.com For the synthesis of an E3 ligand-linker conjugate, either the E3 ligase ligand can be modified to contain an azide and the linker an alkyne, or vice versa. The resulting triazole is not just a linkage unit but can also influence the physicochemical properties and biological activity of the final PROTAC. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with an azide. medchemexpress.com The advantage of SPAAC is that it avoids the use of a potentially cytotoxic copper catalyst, making it suitable for in-cell synthesis of PROTACs, a strategy known as CLIPTAC (in-cell click-formed proteolysis-targeting chimeras). medchemexpress.com
Nucleophilic substitution reactions are a cornerstone in the synthesis of many E3 ligand-linker conjugates, particularly those based on thalidomide and its derivatives. wikipedia.org
Nucleophilic Aromatic Substitution (SNA_r): This is a common method for attaching linkers to the phthalimide (B116566) ring of thalidomide-based ligands. nih.gov In a typical SNA_r reaction, a nucleophilic group on the linker, such as a primary amine, attacks an electron-deficient aromatic ring of the E3 ligase ligand that is substituted with a good leaving group, like a fluorine atom. For instance, 4-fluorothalidomide can be reacted with an amino-linker in the presence of a base like DIPEA in a solvent such as DMF at elevated temperatures to yield the desired conjugate. nih.gov
Reductive amination is a versatile method for forming a carbon-nitrogen bond between a carbonyl group (aldehyde or ketone) and an amine. This two-step process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine using a mild reducing agent. sigmaaldrich.com
| Reducing Agent | Common Solvent |
| Sodium cyanoborohydride (NaBH3CN) | Methanol, Dichloromethane |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane, Dichloromethane |
This technique can be used to connect a linker containing an aldehyde or ketone to an E3 ligase ligand bearing a primary or secondary amine, or vice versa. researchgate.net Automated synthesis platforms have been developed that utilize reductive amination in cartridges for the rapid and efficient production of PROTAC libraries. rsc.org
Preparation of E3 Ligase Ligands with Reactive Handles
The synthesis of E3 ligand-linker conjugates begins with the preparation of an E3 ligase ligand that has been functionalized with a "reactive handle" – a chemical group that allows for the attachment of the linker. For Cereblon-binding ligands like thalidomide, several positions on the molecule can be modified.
The most common point of attachment for the linker is the 4- or 5-position of the phthalimide ring. frontiersin.org A common precursor for this is 4-fluorothalidomide, which is synthesized by the condensation of 3-fluorophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of sodium acetate (B1210297) and acetic acid at high temperatures. nih.gov The fluorine atom then serves as a leaving group for a subsequent SNAr reaction with an amine-terminated linker.
Alternatively, the glutarimide (B196013) ring of thalidomide can be modified to introduce a reactive handle. Another approach involves introducing a hydroxyl group on the phthalimide ring, which can then be etherified with a linker containing a good leaving group. This latter strategy is employed in the synthesis of "this compound," where an ether linkage connects the linker to the 4-position of the thalidomide core.
Development of Degrader Building Blocks and Library Synthesis Strategies
The modular nature of PROTACs, which consist of a ligand for an E3 ubiquitin ligase, a ligand for a target protein, and a chemical linker, lends itself to combinatorial and parallel synthesis approaches. However, the stepwise synthesis of individual PROTACs can be time-consuming and resource-intensive. To address this challenge, the concept of "degrader building blocks" has emerged. These are pre-synthesized modules, typically comprising the E3 ligase ligand and the linker, equipped with a reactive functional group for facile conjugation to a target protein ligand.
This compound, chemically identified as (S,R,S)-AHPC-PEG2-butyl-Cl, is a prime example of such a building block. It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a flexible linker composed of a polyethylene (B3416737) glycol (PEG) unit and a butyl chain, and terminating in a reactive chloroalkane handle. The strategic design of this conjugate allows for its use in the rapid generation of PROTAC libraries.
The key advantage of using pre-formed conjugates like this compound is the simplification of the synthetic workflow. Researchers can synthesize or procure a variety of target protein ligands and react them in parallel with the E3 ligand-linker building block. This approach significantly accelerates the exploration of the structure-activity relationship (SAR) of PROTACs, as it allows for the systematic variation of the target-binding moiety while keeping the E3 ligase-recruiting component constant.
The choice of the linker is crucial for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. The linker in this compound, with its combination of hydrophilic (PEG) and hydrophobic (butyl) elements, provides a degree of conformational flexibility that can be advantageous for inducing productive ternary complex formation.
The chloroalkane reactive handle on this compound is designed to react with nucleophilic groups, such as amines or thiols, on the target protein ligand. This allows for a straightforward and often high-yielding conjugation step, further enhancing the efficiency of library synthesis.
The table below summarizes the key components of this compound and their roles in PROTAC synthesis.
| Component | Chemical Identity | Function |
| E3 Ligase Ligand | (S,R,S)-AHPC | Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. |
| Linker | PEG2-butyl | Provides appropriate spacing and flexibility for ternary complex formation. |
| Reactive Handle | Chloroalkane | Enables covalent attachment to a target protein ligand. |
While specific research findings detailing the use of this compound in large-scale library synthesis and subsequent screening are not extensively documented in peer-reviewed literature, the principles underlying its design are well-established in the field of targeted protein degradation. The commercial availability of this and similar degrader building blocks from various suppliers underscores their importance in facilitating PROTAC research and development. The use of such building blocks is a key strategy for rapidly generating diverse PROTAC libraries to identify effective degraders for therapeutic intervention.
Molecular and Cellular Mechanistic Elucidation of E3 Ligand Linker Conjugate Function
Formation of the Ternary Complex: E3 Ligase, E3 Ligand-Linker Conjugate, and Protein of Interest
The formation of a stable and productive ternary complex is the foundational step in PROTAC-mediated protein degradation. This complex brings the target protein into close proximity with the E3 ligase, facilitating the subsequent transfer of ubiquitin. The efficiency of ternary complex formation is governed by a multitude of factors, including the binding affinities of the individual ligands for their respective proteins and the cooperativity of the system. The linker component of the E3 ligand-linker conjugate plays a critical role in this process, as its length, rigidity, and composition dictate the spatial arrangement of the E3 ligase and the target protein.
For a hypothetical "E3 Ligand-Linker Conjugate 10," its contribution to ternary complex formation would be dictated by the specific E3 ligase it recruits and the conformational dynamics imparted by its linker. Without this information, no specific data can be presented.
Mechanisms of Induced Proximity and Ubiquitination
Once the ternary complex is formed, the E3 ligase, now in close proximity to the target protein, can catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to one or more lysine residues on the surface of the target protein. The linker's properties are again paramount, as it must orient the target protein in a way that exposes suitable lysine residues to the active site of the E2-E3 complex. The chemical nature of the E3 ligand itself also influences the conformation and activity of the recruited E3 ligase.
Role of Ubiquitin-Conjugating Enzymes (E2s) in the Ternary Complex
The ubiquitin-proteasome system employs a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). The E3 ligase is responsible for substrate recognition, but it is the E2 enzyme that carries the activated ubiquitin to be transferred. Different E3 ligases partner with specific sets of E2 enzymes. The geometry of the ternary complex, influenced by the E3 ligand-linker conjugate, can affect the efficiency of interaction with the appropriate E2 enzyme, thereby modulating the rate and extent of target ubiquitination.
Proteasomal Recognition and Degradation Pathways Induced by E3 Ligand-Linker Conjugates
Polyubiquitinated proteins are recognized by the 26S proteasome, a large cellular machine responsible for protein degradation. The type of ubiquitin chain linkage (e.g., K48-linked vs. K63-linked) can influence the recognition by the proteasome and the subsequent degradation fate of the target protein. The choice of E3 ligase, dictated by the E3 ligand-linker conjugate, can influence the type of ubiquitin chains that are built on the target protein. Following recognition, the target protein is unfolded and degraded into small peptides by the proteasome, while the PROTAC molecule is released and can engage in further rounds of degradation.
Structure Activity Relationship Sar Studies and Optimization Strategies for E3 Ligand Linker Conjugates
Impact of E3 Ligase Ligand Modifications on Degradation Efficacy
The choice and modification of the E3 ligase ligand are foundational to PROTAC design. The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).
Modifications to CRBN ligands, such as thalidomide (B1683933) and its derivatives pomalidomide (B1683931) and lenalidomide, can significantly impact PROTAC performance. For instance, the phthalimide (B116566) and glutarimide (B196013) rings of these molecules are susceptible to hydrolysis. Studies have shown that the stability of these ligands, and thus the durability of the PROTAC effect, is highly dependent on how and where the linker is attached. nih.gov Furthermore, modifications to the CRBN ligand can alter its ability to recruit "neosubstrates"—proteins not naturally targeted by CRBN but induced to bind by the ligand. This can be an undesirable off-target effect or a therapeutic opportunity, depending on the context. biorxiv.orgnih.gov
Influence of Linker Length on Ternary Complex Formation and Degradation Potency
The length of the linker connecting the E3 ligase ligand to the target-binding warhead is one of the most critical and extensively studied parameters in PROTAC optimization. scienceopen.com A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thereby inhibiting ternary complex formation. frontiersin.org Conversely, an excessively long linker may not effectively bring the two proteins into the productive proximity required for efficient ubiquitin transfer. frontiersin.org
This relationship often follows a "Goldilocks principle," where an optimal linker length exists for each specific POI-E3 ligase pair. For example, in a study developing estrogen receptor (ERα) targeting PROTACs, a 16-atom linker was found to be optimal for degradation, with both shorter and longer linkers showing reduced efficacy. nih.govresearchgate.net Similarly, for PROTACs targeting p38α, a linker length of 15-17 atoms was identified as optimal. nih.gov This underscores the necessity of systematically synthesizing and testing a range of linker lengths during the optimization process. scienceopen.com
Below is a table illustrating the impact of linker length on the degradation of ERα.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation Efficacy |
| Compound A | 9 | Moderate |
| Compound B | 12 | Good |
| Compound 13 | 16 | Excellent |
| Compound D | 19 | Moderate |
| Compound E | 21 | Low |
| Data derived from studies on ERα targeting PROTACs, demonstrating a clear optimal linker length for maximal activity. nih.govresearchgate.net |
Effects of Linker Composition and Flexibility on Degradation Activity
Beyond length, the chemical composition of the linker profoundly influences a PROTAC's properties, including its flexibility, solubility, and cell permeability. dntb.gov.uaresearchgate.net Linkers can be broadly categorized as flexible or rigid. tandfonline.com
Flexible Linkers: The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains. scienceopen.comdntb.gov.ua These linkers provide a high degree of conformational freedom, allowing the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex. PEG linkers, in particular, can enhance the solubility of the PROTAC molecule. tandfonline.com However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex, and may increase susceptibility to metabolism.
Rigid Linkers: To overcome the drawbacks of flexible linkers, more rigid structures incorporating elements like piperazine/piperidine (B6355638) rings, phenyl rings, or alkynes are used. scienceopen.com These rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially improving potency and selectivity. For instance, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a significant increase in cell activity in certain cell lines. scienceopen.com However, a lack of flexibility can also make it more difficult to achieve the necessary geometry for a productive ternary complex, sometimes leading to impaired degradation. scienceopen.com
The choice between a flexible and a rigid linker is highly dependent on the specific target and E3 ligase pair and is often determined empirically. scienceopen.com
| Linker Type | Advantages | Disadvantages |
| Flexible (e.g., PEG, Alkyl) | Synthetically accessible; conformational freedom can facilitate ternary complex formation; PEG improves solubility. | High flexibility can lead to entropic penalty upon binding; may have poor physicochemical properties; can be more susceptible to metabolism. |
| Rigid (e.g., Piperazine, Phenyl) | Can pre-organize PROTAC for favorable binding; may improve selectivity and pharmacokinetic properties. | More synthetically challenging; lack of flexibility may prevent productive ternary complex formation. |
Stereochemical Considerations in E3 Ligand-Linker Conjugate Design
Stereochemistry plays a crucial role in the molecular recognition events that govern PROTAC activity. The E3 ligase and the target protein often have chiral binding pockets, meaning they will interact differently with different stereoisomers of a PROTAC.
For VHL ligands, the stereochemistry of the hydroxylated proline (Hyp) residue is critical for binding. dntb.gov.ua The natural (2S, 4R)-hydroxyproline configuration is essential for recognition by VHL, and altering this stereocenter typically abrogates binding and, consequently, degradation activity.
Similarly, for CRBN ligands like pomalidomide, the chiral center on the glutarimide ring is important. While both enantiomers can bind to CRBN, they can induce different downstream effects and degradation profiles. Therefore, controlling the stereochemistry of the E3 ligase ligand is a critical aspect of designing a well-defined and selective PROTAC.
Identification of Optimal Linker Attachment Points (Exit Vectors)
The point at which the linker is attached to the E3 ligase ligand, often referred to as the "exit vector," can dramatically influence the PROTAC's efficacy. nih.gov An improperly placed linker can disrupt key binding interactions between the ligand and the E3 ligase. Conversely, a well-chosen attachment point directs the linker away from the binding interface and towards the target protein, facilitating the formation of a stable ternary complex.
For CRBN ligands, studies have systematically compared the effects of attaching the linker to different positions on the phthalimide ring. It has been demonstrated that connecting the linker at the C4-position can result in PROTACs with better aqueous stability compared to those linked at other positions. nih.govbiorxiv.org For VHL ligands, the N-terminal amide group and the tert-leucine group have been extensively used as exit vectors for linker attachment. tandfonline.com The choice of exit vector can even be used to impart selectivity; by changing the attachment point on a VHL ligand, researchers were able to develop PROTACs that could selectively degrade either the p38α or p38δ kinase isoform, despite using the same warhead. scienceopen.com
High-Throughput Screening and Parallel Synthesis for SAR Elucidation
Given the vast chemical space and the empirical nature of PROTAC optimization, traditional one-at-a-time synthesis and testing is inefficient. To accelerate the discovery of potent degraders and the elucidation of SAR, high-throughput and parallel synthesis strategies have been developed.
Methods such as solid-phase synthesis and the use of pre-formed E3 ligand-linker intermediates allow for the rapid, parallel creation of large libraries of PROTACs with variations in linker length, composition, and attachment points. nih.gov More advanced "direct-to-biology" platforms enable nanomole-scale synthesis in microtiter plates, where the unpurified reaction mixtures can be directly screened in cellular degradation and permeability assays. This dramatically accelerates the design-make-test-analyze cycle from weeks to days, allowing for a much broader exploration of the SAR landscape. High-throughput screening methods, such as mass spectrometry-based proteomics and reporter assays, are then used to rapidly quantify the degradation of the target protein across these libraries.
Computational Modeling and Molecular Dynamics Simulations in SAR Studies
To move beyond purely empirical approaches and enable a more rational design process, computational methods are increasingly being employed. Modeling the structure of the PROTAC-mediated ternary complex is a key goal, as its stability and geometry are thought to be paramount for effective degradation.
Various computational approaches are used:
Protein-Protein Docking and Linker Modeling: These methods predict how the target protein and E3 ligase might come together and then assess whether a given linker can successfully bridge the two.
These computational tools can help prioritize which PROTACs to synthesize, rationalize observed SAR data, and guide the design of next-generation degraders with improved properties.
Preclinical Evaluation of E3 Ligand Linker Conjugate Based Degraders
In Vitro Potency Assessment in Cell-Based Assays
The initial phase of preclinical evaluation involves a comprehensive assessment of the degrader's activity in relevant cell-based models. These assays are designed to quantify the efficiency and specificity of target protein degradation.
A variety of well-established and innovative techniques are employed to measure the extent of target protein knockdown.
Western Blot: This remains a cornerstone technique for visualizing and quantifying the reduction in target protein levels following treatment with the degrader. For instance, in studies of IRAK4-targeting PROTACs utilizing VHL-based E3 ligand-linker conjugates, Western blot analysis has been instrumental in demonstrating a concentration-dependent decrease in IRAK4 protein levels in peripheral blood mononuclear cells (PBMCs) and other cell lines. nih.govsygnaturediscovery.comresearchgate.net The intensity of the protein band corresponding to the target is measured and compared to untreated controls and loading controls to determine the percentage of degradation.
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA provides a quantitative and high-throughput method for measuring protein levels. This assay is particularly useful for confirming the degradation of target proteins in a variety of cell lysates and can be adapted to measure ubiquitination of the target protein, a key step in the degradation process. researchgate.net
HiBiT and NanoBRET Assays: These newer, bioluminescence-based technologies offer real-time, live-cell analysis of protein degradation kinetics. The HiBiT system involves tagging the target protein with a small peptide, which, when complemented with a larger subunit, produces a luminescent signal proportional to the protein level. biorxiv.orgnih.gov NanoBRET (Bioluminescence Resonance Energy Transfer) assays can be used to monitor the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells, providing mechanistic insights into the degrader's action, as well as quantifying protein levels. researchgate.netbiorxiv.orgpromega.com
The half-maximal degradation concentration (DC50) is a critical metric for evaluating the potency of a PROTAC. It represents the concentration of the degrader required to achieve 50% degradation of the target protein. For PROTACs incorporating VHL-based E3 ligand-linker conjugates targeting the kinase IRAK4, DC50 values are typically determined in relevant immune cell lines.
| Cell Line | Target Protein | DC50 (nM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | IRAK4 | 36 |
| Monocytes | IRAK4 | 0.86 ± 0.68 |
| Lymphocytes | IRAK4 | 1.1 ± 0.53 |
Data compiled from studies on VHL-based IRAK4 degraders. nih.govkymeratx.com
These low nanomolar DC50 values indicate the high potency of degraders utilizing this type of E3 ligand-linker conjugate.
Ensuring the selective degradation of the target protein while minimizing effects on other proteins is paramount for a successful therapeutic. Cellular selectivity profiling is conducted to assess the degrader's specificity. This often involves screening the degrader against a panel of related proteins, such as other kinases, to identify any potential off-target degradation. Advanced proteomics techniques can also be employed to survey the entire proteome for unintended changes in protein levels following treatment with the degrader. For kinase degraders, this profiling is crucial to avoid toxicities associated with inhibiting multiple kinases. janusdrugdiscovery.comresearchgate.net
A key feature of PROTACs is their catalytic mode of action. A single PROTAC molecule can induce the degradation of multiple target protein molecules. arvinasmedical.com After the ubiquitinated target is directed to the proteasome for degradation, the PROTAC is released and can engage another target protein and E3 ligase, reinitiating the degradation cycle. This catalytic activity allows for sustained protein knockdown at sub-stoichiometric concentrations. Studies to confirm this mechanism can involve kinetic analyses of protein degradation and washout experiments, where the degrader is removed from the cell culture and the duration of target protein suppression is monitored. The prolonged pharmacodynamic effect, even after the degrader is no longer present, provides evidence of its catalytic nature. arvinasmedical.com
In Vivo Pharmacodynamic Evaluation in Animal Models
Following successful in vitro characterization, the degrader's efficacy is evaluated in living organisms, typically in rodent models of disease.
The primary goal of in vivo pharmacodynamic studies is to confirm that the degrader can achieve significant target protein degradation in relevant tissues after administration. For orally bioavailable IRAK4 degraders, studies in mice have demonstrated the ability to suppress IRAK4 protein levels in both the skin and the spleen. prnewswire.com This is typically assessed by collecting tissue samples at various time points after dosing and measuring the target protein levels, often by Western blot or mass spectrometry. These studies are crucial for establishing a relationship between the dose of the degrader, its concentration in the target tissue, and the extent and duration of target protein knockdown. prnewswire.comclinicaltrialsarena.com
Evaluation of Degradation Durability and Kinetics
The durability and speed of protein degradation are critical parameters in assessing the therapeutic potential of a PROTAC. Studies involving a PROTAC that utilizes a derivative of E3 Ligand-Linker Conjugate 10, known as a HaloPROTAC, have demonstrated rapid and sustained degradation of target proteins. nih.gov
In cell-based assays, treatment with this VHL-based HaloPROTAC led to a significant reduction in the levels of HaloTag-fused proteins. The degradation kinetics were observed to be rapid, with over 50% of the target protein eliminated within the first 3 hours of treatment. researchgate.net This swift action is indicative of an efficient catalytic process, where a single PROTAC molecule can mediate the degradation of multiple target protein molecules. nih.gov
The degradation was also shown to be durable, with approximately 80% of the target protein degraded after 24 hours of exposure to the PROTAC. researchgate.net This sustained effect is crucial for therapeutic applications, as it suggests that the PROTAC can maintain low levels of the pathogenic protein over an extended period. The mechanism of action, involving the recruitment of the VHL E3 ligase, ensures that the degradation is mediated through the ubiquitin-proteasome pathway. nih.govresearchgate.net
| Time Point | Target Protein Degradation (%) |
|---|---|
| 3 hours | >50% |
| 24 hours | ~80% |
Dose-Response Relationships in Preclinical Models
The potency of a PROTAC is determined by its ability to induce protein degradation at low concentrations. Preclinical evaluations of degraders incorporating the VHL-based this compound have demonstrated potent, dose-dependent degradation of target proteins in cellular models.
Dose-response studies revealed that the degradation of HaloTag fusion proteins occurred at nanomolar concentrations of the HaloPROTAC. nih.gov The half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to achieve 50% degradation of the target protein, was found to be in the low nanomolar range. Specifically, DC50 values of 8.1 nM were observed for nuclear and mitochondrial membrane-associated target proteins, and 18.6 nM for a cytoplasmic target protein. researchgate.net This high potency underscores the efficiency of the ternary complex formation between the target protein, the PROTAC, and the VHL E3 ligase. nih.gov
The dose-dependent nature of the degradation allows for the fine-tuning of the desired level of protein knockdown by adjusting the concentration of the PROTAC. nih.gov Control experiments using an inactive enantiomer of the HaloPROTAC showed no degradation, confirming that the observed protein loss is a specific, PROTAC-mediated effect. researchgate.net
| Target Protein Location | DC50 (nM) |
|---|---|
| Nuclear | 8.1 |
| Mitochondrial Membrane | 8.1 |
| Cytoplasmic | 18.6 |
Studies on Tissue Distribution and Target Engagement
For a PROTAC to be effective in vivo, it must be able to distribute to the target tissues and engage with both the target protein and the E3 ligase within the cellular environment. While specific in vivo tissue distribution data for degraders based solely on this compound is limited in the public domain, the characteristics of its components provide insights into its potential behavior.
Target engagement within cells has been confirmed through various methods. For instance, cellular thermal shift assays (CETSA) have been used to validate that VHL ligands engage with their target. nih.gov The degradation of the target protein itself serves as a direct readout of successful ternary complex formation and target engagement by the PROTAC in a cellular context. nih.gov The ability of VHL-based PROTACs to degrade target proteins in different subcellular compartments, including the nucleus, cytoplasm, and on mitochondrial membranes, further demonstrates effective target engagement throughout the cell. researchgate.net
Advanced Concepts and Emerging Research Directions in E3 Ligand Linker Conjugate Chemistry
Development of Dual-Ligand E3 Ligand-Linker Conjugates
Dual-ligand Proteolysis Targeting Chimeras (PROTACs) represent a novel strategy to enhance the efficiency and potency of protein degradation. nih.govrsc.org Unlike conventional PROTACs that feature a single ligand for the protein of interest (POI) and a single ligand for the E3 ligase, dual-ligand PROTACs incorporate two copies of each. nih.gov This design is hypothesized to promote the formation of more stable and long-lived ternary complexes between the POI and the E3 ligase, leading to increased avidity and consequently, more efficient ubiquitination and degradation of the target protein. nih.govrsc.org
Research has shown that dual-ligand PROTACs can achieve a significant increase in degradation efficiency, in some cases up to tenfold, and a hundredfold increase in cytotoxicity in cancer cell lines compared to their single-ligand counterparts. nih.govrsc.org Furthermore, these constructs can sustain prolonged protein degradation, for as long as 60 hours after removal of the compound. nih.govrsc.org
While there is no specific information available on the use of "E3 Ligand-Linker Conjugate 10" in a dual-ligand PROTAC, the principle remains applicable. A hypothetical dual-ligand PROTAC incorporating two molecules of "this compound" and two ligands for a specific POI could potentially exhibit enhanced degradation activity.
Table 1: Illustrative Comparison of Single-Ligand vs. Dual-Ligand PROTAC Performance
| Feature | Single-Ligand PROTAC | Dual-Ligand PROTAC |
| Degradation Efficiency | Baseline | Up to 10-fold increase |
| Cytotoxicity | Baseline | Up to 100-fold increase |
| Duration of Action | Shorter | Prolonged (e.g., up to 60 hours) |
| Ternary Complex Stability | Lower | Higher |
Homo-PROTACs and E3 Ligase Self-Degradation Studies
Homo-PROTACs are bivalent molecules composed of two identical E3 ligase ligands joined by a linker. nih.govresearchgate.net Instead of targeting a separate POI, Homo-PROTACs induce the dimerization and subsequent self-degradation of the E3 ligase itself. nih.govresearchgate.netnih.gov This "suicide-type" chemical knockdown offers a powerful tool for studying the biology of specific E3 ligases and represents a novel modality for therapeutic intervention. researchgate.net
The mechanism of action involves the Homo-PROTAC bringing two molecules of the same E3 ligase into close proximity, leading to their reciprocal ubiquitination and degradation by the proteasome. researchgate.net Successful examples of Homo-PROTACs have been developed for E3 ligases such as von Hippel-Lindau (VHL) and Cereblon (CRBN). nih.govyoutube.com For instance, the VHL-based Homo-PROTAC CM11 was shown to induce potent and rapid self-degradation of VHL. nih.gov
There is currently no published research on the development or study of a Homo-PROTAC using "this compound." However, if "this compound" binds to a specific E3 ligase, a Homo-PROTAC constructed with this conjugate could potentially induce the self-degradation of that E3 ligase, providing a valuable tool for functional studies.
Table 2: Examples of Studied Homo-PROTACs
| Homo-PROTAC | Target E3 Ligase | Key Finding |
| CM11 | VHL | Induces potent and rapid self-degradation of VHL. nih.gov |
| Pomalidomide-based | Cereblon (CRBN) | Induces ubiquitination and degradation of CRBN. youtube.com |
Covalent E3 Ligase Ligands and Their Conjugates
Covalent E3 ligase ligands are molecules that form a permanent, covalent bond with their target E3 ligase. nih.gov This irreversible binding can offer several advantages in the context of targeted protein degradation, including prolonged duration of action and the potential to overcome resistance mechanisms associated with reversible binders. Covalent PROTACs, which incorporate a covalent E3 ligase ligand, can hijack the E3 ligase to recognize the POI as a substrate for ubiquitination and subsequent degradation. nih.gov
The design of covalent PROTACs involves a warhead that reacts with a specific residue, typically a cysteine, on the E3 ligase. nih.gov While covalent PROTACs that target the POI are more common, those that covalently bind to the E3 ligase are also being explored. nih.gov For example, researchers have developed chloroacetamide-based covalent ligands for the FEM1B E3 ligase. nih.gov
Specific details regarding whether "this compound" can function as a covalent ligand are not available. The development of a covalent version of this conjugate would depend on the presence of a suitable reactive group on the ligand and a corresponding reactive residue on its target E3 ligase.
PROTACs Utilizing Conditional or Photo-Switchable Linkers
To achieve greater spatiotemporal control over protein degradation, researchers have developed PROTACs with conditional or photo-switchable linkers. mdpi.comfrontiersin.org These innovative designs allow for the activation of the PROTAC's degradation activity only under specific conditions, such as the presence of a particular enzyme or upon irradiation with light of a specific wavelength. mdpi.comnih.gov
Photo-switchable PROTACs, often incorporating an azobenzene (B91143) moiety in the linker, can be reversibly switched between an active and an inactive state. mdpi.comfrontiersin.org For example, the trans isomer of a photo-PROTAC may be active in promoting ternary complex formation, while the cis isomer is inactive. frontiersin.org This allows for precise control over where and when protein degradation occurs. Photocaged PROTACs, on the other hand, contain a photolabile protecting group that is cleaved upon light exposure, irreversibly activating the PROTAC. mdpi.com
The application of a conditional or photo-switchable linker to a PROTAC containing "this compound" is theoretically feasible. Such a construct would enable researchers to control the degradation of a target protein with high precision, minimizing off-target effects. However, no such constructs have been reported in the scientific literature to date.
Table 3: Types of Conditional Linkers in PROTACs
| Linker Type | Activation Mechanism | Controllability |
| Photo-switchable (e.g., azobenzene) | Reversible isomerization upon light irradiation. mdpi.comfrontiersin.org | Reversible (On/Off) |
| Photocaged | Irreversible cleavage of a photolabile group by light. mdpi.com | Irreversible (On) |
| Enzyme-cleavable | Cleavage by a specific enzyme present in the target tissue. | Conditional (On) |
Fragment-Based Approaches for Novel E3 Ligase Ligand Discovery
Fragment-based ligand discovery (FBLD) is a powerful method for identifying new ligands for proteins, including E3 ligases. acs.orgtandfonline.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. acs.org These initial fragment hits can then be optimized and grown into more potent and selective ligands. acs.org FBLD is particularly valuable for discovering ligands for novel or challenging targets that have been difficult to address with traditional high-throughput screening methods. tandfonline.com
Several successful FBLD campaigns have been reported for the discovery of novel E3 ligase ligands. acs.orgnih.gov For instance, fragment screening has been used to identify new binding pockets on VHL and to discover ligands for RNF4. acs.org
Information regarding the discovery of "this compound" through a fragment-based approach is not publicly available. However, FBLD represents a key strategy for expanding the toolbox of E3 ligase ligands and could be employed to discover novel ligands for a wide range of E3 ligases.
Ligandability Mapping of E3 Ligases
With over 600 E3 ligases in the human genome, a major challenge in the field of targeted protein degradation is to identify which of these can be effectively targeted by small molecules. nomuraresearchgroup.comnih.gov Ligandability mapping is the process of assessing the "druggability" of these E3 ligases, identifying those with suitable binding pockets for the development of new ligands. nomuraresearchgroup.comacs.org
Chemoproteomic approaches have emerged as a powerful tool for ligandability mapping. nomuraresearchgroup.comacs.org These methods use chemical probes to identify reactive residues, such as cysteines, within E3 ligases that can be targeted by covalent ligands. nomuraresearchgroup.com Computational methods, including deep learning-based structural prediction, are also being used to model E3-substrate interactions and predict ligand binding sites. nih.govresearchgate.net
The specific E3 ligase targeted by "this compound" is not explicitly stated in the available information, nor is the ligandability mapping that may have led to its discovery. However, the broader efforts in ligandability mapping are crucial for expanding the repertoire of E3 ligases that can be recruited for targeted protein degradation.
Exploring New E3 Ligase Targets for Degradation
The vast majority of PROTACs developed to date recruit a small number of E3 ligases, primarily VHL and CRBN. nih.govtandfonline.com A major focus of current research is to expand the range of E3 ligases that can be hijacked for targeted protein degradation. elifesciences.org The identification and validation of new E3 ligase targets is critical for several reasons:
Overcoming Resistance: Tumor cells can develop resistance to PROTACs by downregulating the expression of the recruited E3 ligase. Utilizing a broader range of E3 ligases could provide alternative degradation pathways.
Tissue-Specific Degradation: Many E3 ligases are expressed in a tissue-specific manner. tandfonline.com Developing PROTACs that recruit these E3 ligases could enable more targeted therapies with fewer side effects.
Expanding the Scope of Degradable Proteins: Different E3 ligases may have different substrate specificities and cellular localizations, potentially allowing for the degradation of a wider range of target proteins.
Recent efforts have led to the discovery of ligands for several new E3 ligase targets, including RNF4, RNF114, DCAF11, DCAF15, DCAF16, AhR, FEM1B, and KEAP1. elifesciences.org The development of "this compound" for an E3 ligase, potentially IAP, contributes to this expansion of the E3 ligase toolbox. medchemexpress.com
Table 4: Emerging E3 Ligase Targets
| E3 Ligase | Ligand Type | Potential Advantage |
| RNF4 | Covalent | Targeting a RING E3 ligase. acs.org |
| FEM1B | Covalent | Novel CRL2 E3 ligase. nih.govfrontiersin.org |
| KEAP1 | Non-covalent | Potential for tissue-specific degradation. |
| DCAF Family | Various | Expanding the repertoire of CRL4 ligases. elifesciences.org |
Challenges and Future Perspectives in E3 Ligand Linker Conjugate Research
Overcoming Resistance Mechanisms Related to E3 Ligase Mutations
A significant challenge in the long-term efficacy of therapies utilizing E3 ligand-linker conjugates is the development of resistance. One of the primary mechanisms of acquired resistance involves genomic alterations in the core components of the recruited E3 ligase complex. nih.govlatrobe.edu.au For instance, in preclinical studies, cancer cells treated chronically with PROTACs have developed resistance due to mutations or downregulation of the specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), that the PROTAC is designed to hijack. nih.gov
This resistance is often specific to the E3 ligase being recruited. Cells that become resistant to a CRBN-based PROTAC may remain sensitive to a VHL-based one, and vice versa. nih.gov This highlights a critical need to develop strategies that can overcome or bypass these resistance mechanisms. Future research is focused on:
Developing PROTACs that can engage multiple E3 ligases: This could provide a therapeutic advantage by creating redundancy in the degradation pathway.
Identifying and utilizing novel E3 ligases: Expanding the repertoire of E3 ligases used in PROTAC design can provide alternative options when resistance to conventional ligases like CRBN and VHL emerges.
Alternative degradation technologies: The development of novel hydrophobic tagging-based degraders that can bypass the need for E3 ligase recruitment, instead utilizing the Hsp70 chaperone system, presents a promising strategy to overcome E3 ligase-mediated resistance. figshare.com
Strategies for Enhancing Ternary Complex Stability and Formation
The efficacy of an E3 ligand-linker conjugate is critically dependent on its ability to form a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. The formation and stability of this complex are essential for the efficient transfer of ubiquitin to the target protein, which subsequently leads to its degradation. nih.govacs.org Several factors influence the stability of this complex, including the specific ligands used, the length and composition of the linker, and the cooperative binding interactions between the proteins.
Strategies to enhance ternary complex formation and stability include:
Linker Optimization: The linker plays a crucial role in the stability of the ternary complex. Its length, rigidity, and composition must be carefully optimized to ensure the proper orientation of the target protein and the E3 ligase for efficient ubiquitination. acs.org
Computational Modeling: Advanced computational methods, including molecular dynamics simulations, are being used to predict and analyze the behavior and stability of ternary complexes. acs.org These tools help in the rational design of linkers and ligands to maximize complex stability.
Biophysical Assays: Techniques such as Förster Resonance Energy Transfer (FRET) and AlphaLISA are employed to biochemically characterize the formation of the ternary complex. nih.govacs.org However, these methods are not always predictive of subsequent ubiquitination, necessitating the development of more effective screening methods.
| Factor Influencing Ternary Complex | Strategies for Enhancement | Key Research Findings |
| Linker Design | Optimization of length, rigidity, and chemical composition. | Linker characteristics are critical for establishing productive protein-protein interactions within the complex. |
| Ligand Affinity & Cooperativity | Design of high-affinity ligands for both target and E3 ligase. | Positive cooperativity, where the binding of one protein enhances the binding of the other, significantly stabilizes the complex. |
| Protein-Protein Interactions | Engineering favorable contacts between the target protein and the E3 ligase. | The nature of the protein-protein interface dictates the efficiency of ubiquitin transfer. |
Expanding the E3 Ligase Toolbox for Broader Target Coverage
The human genome is estimated to encode over 600 different E3 ubiquitin ligases, yet the vast majority of PROTACs developed to date rely on a very small subset, primarily CRBN and VHL. researchgate.netnih.govuni-frankfurt.de This limited selection presents a significant bottleneck in the field. Expanding the E3 ligase toolbox is crucial for several reasons:
Overcoming Resistance: As mentioned, mutations in CRBN or VHL can lead to drug resistance. Having a wider array of E3 ligases to choose from would provide alternative therapeutic options. nih.gov
Tissue-Specific Targeting: Different E3 ligases have varying expression patterns across different tissues and cell types. uni-frankfurt.de By selecting an E3 ligase that is specifically expressed in diseased tissue, it may be possible to develop PROTACs with improved safety profiles and reduced off-target effects.
Improving Degradation Efficacy: Not all target proteins can be efficiently degraded using CRBN or VHL. Certain E3 ligases may be better suited for specific targets due to their subcellular localization or substrate preferences.
The discovery of new E3 ligase ligands is a key area of research, with efforts focused on identifying small molecules that can bind to and recruit previously unexploited E3 ligases. uni-frankfurt.de
Methodological Advancements in High-Throughput Efficacy Evaluation
The development of new E3 ligand-linker conjugates requires robust and efficient methods for evaluating their efficacy. Traditional methods like Western blotting are often low-throughput and not ideal for screening large libraries of compounds. charnwooddiscovery.com To accelerate the discovery and optimization process, there is a need for high-throughput screening (HTS) methodologies.
Recent advancements in this area include:
Mass Spectrometry-Based Proteomics: This powerful technique allows for the global and unbiased quantification of protein degradation, providing a comprehensive view of a PROTAC's effects. thermofisher.cn
In-Cell Western (ICW): This quantitative immunofluorescence assay offers higher throughput than traditional Western blotting by eliminating the need for cell lysis and gel electrophoresis.
Flow Cytometry: This method can be used to analyze the expression levels of target proteins in a high-throughput manner. charnwooddiscovery.com
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay can be adapted to measure intracellular protein levels, making it suitable for HTS.
Cell Painting: This unbiased, high-content imaging method can identify phenotypic signatures of PROTACs, offering insights into their cellular impact and potential toxicity. acs.orgbiorxiv.org
| Screening Method | Principle | Advantages | Limitations |
| Mass Spectrometry | Global protein quantification. | Unbiased, comprehensive. | Lower throughput, complex data analysis. |
| In-Cell Western | Quantitative immunofluorescence in microplates. | Higher throughput than Western blot, no cell lysis. | Requires specific antibodies. |
| Flow Cytometry | Measures protein expression in single cells. | High-throughput, single-cell resolution. | Can be complex to set up. |
| TR-FRET | Homogeneous immunoassay measuring protein levels. | High-throughput, no wash steps. | Requires specific antibody pairs. |
| Cell Painting | High-content imaging of cellular morphology. | Unbiased, phenotypic insights, toxicity prediction. | Indirect measure of degradation. |
Computational Design for Predictive E3 Ligand-Linker Conjugate Optimization
The rational design of E3 ligand-linker conjugates is a complex, multi-parameter optimization problem. Computational tools are becoming increasingly important for predicting the properties of these molecules and guiding their design. schrodinger.comscienceopen.comresearchgate.net These in silico methods can help to:
Model Ternary Complexes: Predicting the three-dimensional structure of the ternary complex is crucial for understanding how a PROTAC works and for designing effective linkers. scienceopen.comresearchgate.net
Optimize Linker Properties: Computational approaches can be used to sample different linker conformations and predict their impact on ternary complex stability and degradation efficacy.
Predict Physicochemical Properties: Machine learning and AI-based models can analyze large datasets to predict properties such as cell permeability, solubility, and degradation efficiency. researchgate.net
The integration of computational design with experimental validation is expected to significantly accelerate the development of new and improved E3 ligand-linker conjugates.
New Approaches to E3 Ligase Ligand Discovery and Validation
A critical bottleneck in expanding the E3 ligase toolbox is the discovery of new ligands that can recruit novel E3 ligases. uni-frankfurt.de Traditional HTS methods have had limited success in this area. As a result, new approaches are being explored:
Fragment-Based Lead Discovery (FBLD): This technique involves screening libraries of small chemical fragments to identify low-affinity binders that can then be optimized into more potent ligands. acs.org
DNA-Encoded Library (DEL) Technology: DEL allows for the screening of massive libraries of compounds against a protein target to identify novel binders. acs.org
CRISPR-Based Screening Platforms: These genetic screening methods can be used to identify E3 ligases that are capable of degrading a specific protein of interest, thereby providing new targets for ligand discovery. technologypublisher.com
Once a potential new E3 ligase ligand is identified, it must be rigorously validated to ensure it can be effectively incorporated into a PROTAC. This involves synthesizing PROTACs with the new ligand and testing their ability to degrade well-characterized target proteins. uni-frankfurt.deacs.orgnih.gov
Integration of E3 Ligand-Linker Conjugate Research with Chemical Biology Tools
E3 ligand-linker conjugates and the resulting PROTACs are not only promising as therapeutics but also serve as powerful chemical biology tools. rsc.orgresearchgate.net They allow for the rapid and reversible knockdown of specific proteins, providing a valuable method for studying protein function and validating new drug targets. scienceopen.comresearchgate.net
The integration of PROTAC technology with other chemical biology approaches is leading to new insights and applications. For example, PROTACs can be used in "targeted degradomics" studies to identify the substrates of specific E3 ligases or to uncover the downstream consequences of degrading a particular protein. researchgate.net As our understanding of the ubiquitin-proteasome system grows, so too will the utility of E3 ligand-linker conjugates as versatile tools for both basic research and drug discovery.
Q & A
Q. What methodologies enable the evaluation of tissue-specific protein degradation using this compound?
- Methodological Answer : Deploy spatially resolved proteomics coupled with MSI to map degradation efficiency across tissues. For example:
- Laser capture microdissection isolates tumor regions for targeted proteomics.
- Immunofluorescence-PROTAC co-staining visualizes conjugate localization and degradation colocalization .
- In vivo bioluminescence imaging tracks real-time degradation using luciferase-tagged target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
